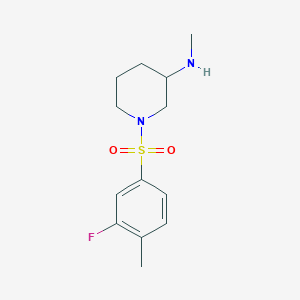
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "APE" and is a pyrrolidine-based compound that has a phenyl and pyridine ring attached to it. The chemical structure of APE is shown below:
作用機序
The mechanism of action of APE is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and bacteria. APE has also been shown to activate certain cellular pathways that lead to the suppression of inflammation in the body.
Biochemical and Physiological Effects:
APE has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are responsible for causing inflammation. APE has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APE has been shown to have antibacterial effects by inhibiting the growth of bacteria.
実験室実験の利点と制限
APE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. APE is also highly pure, which makes it ideal for use in various analytical techniques. However, there are some limitations to the use of APE in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.
将来の方向性
There are several future directions for research on APE. One potential application of APE is in the development of new anti-cancer drugs. APE has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its potential as an anti-cancer agent. Additionally, APE has been shown to have antibacterial effects, and further studies are needed to determine its potential as a new antibiotic. Finally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.
合成法
The synthesis of APE involves the reaction between 3-aminophenylboronic acid and 2-pyridin-3-ylpyrrolidine-1-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields APE as a white solid with a high purity.
科学的研究の応用
APE has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. APE has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(3-aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-6-1-4-13(10-15)11-17(21)20-9-3-7-16(20)14-5-2-8-19-12-14/h1-2,4-6,8,10,12,16H,3,7,9,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXAKDFJPIZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)

![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![1-(4-Chlorophenoxy)-3-[(5-methylfuran-2-yl)methylamino]propan-2-ol](/img/structure/B7555671.png)
![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)